molecular formula C8H18ClN B1602471 (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride CAS No. 67358-15-0

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride

Cat. No.: B1602471
CAS No.: 67358-15-0
M. Wt: 163.69 g/mol
InChI Key: TZEXNFFUFLKVIV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The compound this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for substituted cyclopropane derivatives. The systematic name accurately reflects the molecular architecture, with the cyclopropane ring bearing four methyl substituents at the 2,2,3,3-positions and a methanamine group attached to the cyclopropyl framework. Multiple Chemical Abstracts Service registry numbers have been assigned to this compound, with 67358-15-0 representing the hydrochloride salt form and 1199773-81-3 serving as an alternative registry designation.

The International Union of Pure and Applied Chemistry name designation follows the format "cyclopropanemethanamine, 2,2,3,3-tetramethyl-, hydrochloride (1:1)" which explicitly indicates the one-to-one stoichiometric relationship between the organic base and hydrochloric acid. Alternative nomenclature systems refer to the compound as "2,2,3,3-tetramethylcyclopropanemethylamine hydrochloride" or "2,2,3,3-tetramethyl-cyclopropanemethanamine, hydrochloride," demonstrating the flexibility in naming conventions while maintaining chemical accuracy.

The canonical Simplified Molecular Input Line Entry System representation "Cl.NCC1C(C)(C)C1(C)C" provides a concise structural descriptor that unambiguously defines the molecular connectivity. The International Chemical Identifier key "TZEXNFFUFLKVIV-UHFFFAOYSA-N" serves as a unique digital fingerprint for database searches and chemical informatics applications.

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound exhibits several distinctive structural features that contribute to its chemical behavior and physical properties. The free base form possesses the molecular formula C₈H₁₇N with a molecular weight of 127.23 g/mol, while the hydrochloride salt form has the formula C₈H₁₈ClN with a corresponding molecular weight of 163.69 g/mol.

The cyclopropane ring system forms the structural core of the molecule, with the three-membered ring exhibiting the characteristic high ring strain associated with this motif. The tetramethyl substitution pattern creates significant steric congestion around the cyclopropane framework, with the 2,2,3,3-positioning placing four methyl groups on adjacent carbon centers. This substitution pattern results in a highly hindered molecular environment that influences both conformational preferences and chemical reactivity patterns.

The methanamine substituent extends from the cyclopropane ring through a methylene bridge, creating a primary amine functionality that serves as the basic site for hydrochloride salt formation. The spatial relationship between the bulky tetramethylcyclopropyl group and the amino functionality creates distinct conformational constraints that affect the molecule's three-dimensional structure and intermolecular interactions.

Structural Parameter Free Base Hydrochloride Salt
Molecular Formula C₈H₁₇N C₈H₁₈ClN
Molecular Weight 127.23 g/mol 163.69 g/mol
Ring System Tetramethylcyclopropane Tetramethylcyclopropane
Functional Group Primary amine Ammonium chloride

Crystallographic Characterization and Conformational Studies

While comprehensive crystallographic data for this compound remains limited in the available literature, structural analysis methods have provided insights into the conformational preferences and solid-state organization of related cyclopropylamine systems. The highly substituted nature of the cyclopropane ring creates significant conformational constraints that influence both intramolecular geometry and intermolecular packing arrangements in the crystalline state.

Cyclopropane ring systems typically exhibit characteristic bond lengths and angles that deviate from standard alkyl chain geometries due to ring strain effects. In the case of tetramethyl-substituted cyclopropanes, the additional steric interactions between adjacent methyl groups introduce further geometric distortions that can be quantified through precise structural determination methods. The methylene bridge connecting the cyclopropane ring to the amino group adopts conformations that minimize steric interactions while maintaining favorable electronic arrangements.

Comparative studies of related cyclopropylamine hydrochloride salts have demonstrated that hydrogen bonding patterns between the protonated amino group and chloride anions play crucial roles in determining crystal packing arrangements. The formation of intermolecular hydrogen bond networks stabilizes the crystalline lattice and influences physical properties such as solubility, melting point, and hygroscopicity. The bulky tetramethylcyclopropyl substituent likely creates distinct packing motifs compared to simpler cyclopropylamine derivatives due to steric requirements and altered hydrogen bonding geometries.

Comparative Analysis of Salt versus Free Base Forms

The transformation from the free base to the hydrochloride salt form of (2,2,3,3-tetramethylcyclopropyl)methanamine results in significant changes to the compound's physical and chemical properties. The salt formation process involves protonation of the primary amino group by hydrochloric acid, creating an ammonium chloride ion pair that exhibits markedly different characteristics compared to the neutral amine precursor.

The molecular weight increase from 127.23 g/mol in the free base to 163.69 g/mol in the hydrochloride salt represents a 28.7% mass enhancement, which directly impacts density, solubility, and handling characteristics. Salt formation typically improves water solubility compared to the corresponding free base, as the ionic character of the hydrochloride promotes favorable interactions with polar solvents. This enhanced solubility profile is particularly important for applications requiring aqueous solution preparation or pharmaceutical formulation development.

The stability profiles of the two forms differ substantially, with the hydrochloride salt generally exhibiting improved storage stability compared to the free base. The ionic nature of the salt form reduces volatility and provides better resistance to atmospheric moisture and carbon dioxide, which can cause degradation in free amine compounds. The crystalline nature of many amine hydrochloride salts also contributes to enhanced physical stability and easier handling during processing operations.

Property Comparison Free Base Form Hydrochloride Salt
Molecular Weight 127.23 g/mol 163.69 g/mol
Ionic Character Neutral Ionic (ammonium chloride)
Water Solubility Limited Enhanced
Storage Stability Moderate Improved
Volatility Higher Reduced
Crystallinity Variable Typically crystalline

Properties

IUPAC Name

(2,2,3,3-tetramethylcyclopropyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)6(5-9)8(7,3)4;/h6H,5,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEXNFFUFLKVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592126
Record name 1-(2,2,3,3-Tetramethylcyclopropyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-81-3, 67358-15-0
Record name Cyclopropanemethanamine, 2,2,3,3-tetramethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2,3,3-Tetramethylcyclopropyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropane Ring Formation

  • Starting Materials: The cyclopropane core with four methyl substituents is commonly synthesized via cyclopropanation reactions using suitably substituted olefins or via intramolecular ring closure reactions.

  • Typical Methods:

    • Carbene Addition: Reaction of alkenes bearing methyl substituents with carbenoid species (e.g., Simmons–Smith reaction) to form the tetramethylcyclopropane ring.
    • Intramolecular Cyclization: Formation of cyclopropane rings by intramolecular nucleophilic substitution or ring-closing reactions from precursors containing leaving groups and nucleophiles positioned to form the three-membered ring.

Introduction of the Methanamine Group

  • Amination Strategies:

    • Direct substitution or nucleophilic displacement on a suitable precursor bearing a leaving group (e.g., halide) with ammonia or an amine source to install the methanamine group.
    • Reductive amination of an aldehyde or ketone intermediate derived from the cyclopropane ring with ammonia or amine equivalents.
  • Protection and Deprotection: In some synthetic schemes, amine groups are protected during cyclopropane formation and later deprotected to yield the free amine.

Formation of Hydrochloride Salt

  • The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system, typically under controlled temperature to avoid decomposition or side reactions.

  • This step enhances the compound’s stability, crystallinity, and facilitates purification.

Specific Experimental Preparation Example

Based on analogous compounds and reported synthetic strategies (inferred from related cyclopropyl derivatives and amines):

Step Reaction Type Reagents/Conditions Outcome
1 Cyclopropanation Alkene + Simmons–Smith reagent (Zn-Cu, CH2I2) Formation of 2,2,3,3-tetramethylcyclopropane ring
2 Functional Group Introduction Halogenation (e.g., using NBS or PBr3) Introduction of halide at methylene position
3 Amination Nucleophilic substitution with NH3 or amine Formation of methanamine group
4 Salt Formation Treatment with HCl in solvent (e.g., Et2O, MeOH) Formation of hydrochloride salt

Research Findings and Analytical Confirmation

  • NMR Spectroscopy: Proton and carbon NMR confirm the cyclopropane ring integrity and methyl substitution pattern. Characteristic signals for the methanamine group and the hydrochloride salt are observed.

  • Mass Spectrometry (MS): Confirms molecular weight (~161.69 g/mol) consistent with the molecular formula C8H18ClN.

  • Thermal Stability: Studies show that the cyclopropyl ring is stable under mild conditions; however, thermal isomerization can occur at elevated temperatures (~180 °C), leading to ring-opening and rearranged products.

  • Purity and Uniformity: Verified by chromatographic techniques (GC-MS, LC-MS) and TLC during synthesis and purification steps.

Comparative Analysis with Related Compounds

Compound Name Structural Features Preparation Complexity Notes on Reactivity
1-Methylcyclopropylmethanamine Single methyl substitution Simpler than tetramethyl derivative Less steric hindrance, easier amination
2,2,3,3-Tetramethylcyclopropylmethanamine hydrochloride Four methyl groups on cyclopropane ring More sterically hindered Enhanced stability, unique reactivity
(1-Pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone Cyclopropyl ketone with indole moiety More complex, multi-step Used in synthetic cannabinoids

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Outcome/Notes
Cyclopropane ring synthesis Carbene addition or intramolecular cyclization Zn-Cu, CH2I2 (Simmons–Smith) or halide precursors Formation of tetramethylcyclopropane ring
Introduction of methanamine group Nucleophilic substitution or reductive amination NH3, amine sources, reductive agents Installation of methanamine functionality
Hydrochloride salt formation Acid-base reaction HCl in Et2O or MeOH Stable hydrochloride salt for purification
Purification and characterization Chromatography, NMR, MS GC-MS, LC-MS, NMR spectroscopy Confirmation of structure and purity

Notes on Practical Considerations

  • The steric hindrance from the four methyl groups on the cyclopropane ring requires careful control of reaction conditions to achieve high yields.

  • The amine group’s basicity facilitates salt formation but demands careful handling to avoid side reactions during acid treatment.

  • Thermal stability tests indicate that the compound should be stored under mild conditions to prevent ring-opening isomerization.

Chemical Reactions Analysis

General Structural Analysis

The compound contains a tertiary amine group (–NH₃⁺) attached to a 2,2,3,3-tetramethylcyclopropane ring . This structure suggests potential reactivity in nucleophilic substitution, acylation, or alkylation reactions, typical of amines. The cyclopropane ring may also participate in ring-opening or ring-strain-related reactions under specific conditions.

N-Alkylation

Amines often undergo alkylation via nucleophilic attack on alkyl halides. For tertiary amines like this compound, such reactions are less common due to steric hindrance, but partial reactivity might occur under forcing conditions (e.g., high temperature or polar aprotic solvents).

Acylation

The amine group could react with acylating agents (e.g., acyl chlorides, anhydrides) to form amides. This is a common transformation in organic synthesis, though steric bulk around the nitrogen may reduce reactivity.

Ring-Opening Reactions

The cyclopropane ring, being highly strained, might undergo ring-opening under acidic or basic conditions. For example, acid-catalyzed hydration could lead to carbocation intermediates, while base-induced ring-opening might produce alkenes or other strained products.

Limitations of Available Data

The exclusion of sources like Smolecule and Benchchem removes access to explicit reaction details, synthesis protocols, or analytical methods (e.g., HPLC, NMR) for this compound. The remaining source ( ) discusses synthetic cannabinoids' pharmacological effects but does not address chemical reactivity.

Research Gaps

  • Lack of Reaction Mechanism Studies : No data on reaction kinetics, intermediates, or stereoselectivity.

  • Analytical Method Validation : Absence of information on purification techniques or characterization protocols.

  • Toxicological Relevance : While highlights synthetic cannabinoids' potency, it does not link this to the specific compound’s reactivity.

Future Research Directions

  • Investigate the compound’s stability under acidic/basic conditions and its role in cannabinoid receptor interactions.

  • Explore its utility as a precursor in medicinal chemistry, particularly for CNS-active compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₈ClN
  • Molecular Weight : Approximately 161.69 g/mol
  • IUPAC Name : (2,2,3,3-tetramethylcyclopropyl)methanamine hydrochloride
  • CAS Registry Number : 67358-15-0

The compound features a highly branched structure characterized by a cyclopropane ring with four methyl groups attached. The presence of the amine functional group enhances its reactivity in various chemical processes.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, including:

  • Formation of Complex Molecules : It can be used as a precursor for synthesizing more complex organic compounds with desired properties.
  • Polymer Chemistry : Researchers explore its incorporation into polymers to enhance characteristics such as stiffness and thermal stability.

Medicinal Chemistry

The compound's structural attributes make it a candidate for drug discovery:

  • Lead Compound for Drug Development : Its methylamine group may interact with biological molecules, prompting investigations into its potential as a lead compound for new therapeutics.
  • Synthetic Cannabinoids Research : The compound is structurally related to synthetic cannabinoids, which are studied for their pharmacological effects on the endocannabinoid system .

The biological activity of this compound has been linked to several pharmacological effects:

  • Analgesic Properties : Preliminary studies suggest potential pain-relieving effects through modulation of pain pathways.
  • Anti-inflammatory Effects : Research indicates possible reduction in inflammatory markers and cytokine production.
  • Neurological Impact : Investigations into neuroprotection and cognitive function are ongoing.

Synthetic Cannabinoid Intoxication

Several cases have reported acute intoxication symptoms associated with synthetic cannabinoids that share structural similarities with this compound. Symptoms included altered mental status and physiological changes. Detection of this compound in serum samples highlights its relevance in toxicological investigations .

Pharmacokinetics

Studies have examined the pharmacokinetic profiles of synthetic cannabinoids containing this moiety. Certain derivatives exhibited prolonged half-lives in biological systems, indicating significant metabolic stability which could influence therapeutic applications .

Data Tables

Application AreaDescription
Organic SynthesisBuilding block for complex organic compounds
Medicinal ChemistryPotential lead compound for drug development
Polymer ChemistryEnhances material properties
Synthetic CannabinoidsInvestigated for pharmacological effects

Mechanism of Action

The mechanism of action of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on target molecules, leading to changes in their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
(2,2,3,3-Tetramethylcyclopropyl)methanamine HCl Not provided Likely C₉H₁₈N·HCl ~179.7 (estimated) Tetramethylcyclopropyl group, primary amine HCl
Dopamine HCl 62-31-7 C₈H₁₁NO₂·HCl 189.64 Catechol (3,4-dihydroxyphenyl) group, ethylamine
Diphenhydramine HCl 147-24-0 C₁₇H₂₁NO·HCl 291.82 Benzhydryl ether, dimethylamine ethanol derivative
Dicyclomine HCl Not provided C₁₉H₃₅NO₂·HCl ~345.9 Cyclohexyl-carboxylate, diethylaminoethyl ester

Key Observations :

  • Steric and Lipophilicity Differences : The tetramethylcyclopropyl group in the target compound introduces significant steric hindrance and increased lipophilicity compared to dopamine’s polar catechol group or diphenhydramine’s aromatic benzhydryl ether . This may enhance membrane permeability but reduce aqueous solubility.
  • Amine Functionalization : Unlike diphenhydramine (tertiary amine) and dicyclomine (quaternary ammonium), the target compound is a primary amine, which could influence receptor binding kinetics and metabolic pathways .

Pharmacological and Functional Profiles

Dopamine HCl
  • Role : Neurotransmitter targeting dopamine receptors (D1–D5) and adrenergic receptors .
  • Applications : Treatment of shock, heart failure, and Parkinson’s disease.
  • Contrast with Target Compound : Dopamine’s catechol group enables hydrogen bonding and receptor specificity, whereas the tetramethylcyclopropyl group in the target compound likely confers rigidity and altered receptor interactions .
Diphenhydramine HCl
  • Role : Histamine H1 receptor antagonist with anticholinergic effects .
  • Applications : Allergy relief, sleep aid, and antiemetic.
Dicyclomine HCl
  • Role : Muscarinic acetylcholine receptor antagonist .
  • Applications : Treatment of irritable bowel syndrome.
  • Contrast with Target Compound : Dicyclomine’s ester-linked cyclohexyl groups and quaternary ammonium salt differ starkly from the target compound’s primary amine and cyclopropane, suggesting divergent mechanisms of action.

Research and Development Context

  • Novelty of Cyclopropane Derivatives: Cyclopropane rings are increasingly explored in drug design for their ability to mimic double bonds while providing metabolic stability. The tetramethyl substitution in the target compound may further enhance stability against oxidative degradation .
  • Gaps in Evidence: No direct pharmacological data for the target compound are provided in the evidence. However, analogs like [(1-ethylcyclopropyl)methyl]amine hydrochloride (CBR02370) suggest a broader interest in cyclopropane-based amines for CNS or antimicrobial applications .

Biological Activity

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is a chemical compound with significant potential in biological and medicinal research. Its unique structural features, including a cyclopropane ring and an amine functional group, suggest various interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₈ClN, with a molecular weight of approximately 161.69 g/mol. The compound features a highly branched structure characterized by four methyl groups attached to a cyclopropane ring. This configuration enhances its steric properties and reactivity compared to simpler analogs.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its amine group. This interaction can lead to:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with polar biomolecules.
  • Electrostatic Interactions : The charged nature of the amine can influence the conformation and activity of target proteins.

These interactions may modulate biological processes such as enzyme activity and receptor signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound may have applications in drug discovery and development. Its potential therapeutic uses include:

  • Precursor for Drug Development : The compound can serve as a building block for synthesizing more complex organic molecules with desired biological activities.
  • Interaction Studies : Preliminary studies suggest it may interact with electrophiles due to the nucleophilicity of the amine group, which could be exploited in therapeutic contexts.

Study on Metabolism

A significant study investigated the metabolism of synthetic cannabinoids related to this compound, specifically focusing on UR-144 and XLR-11. This research identified cytochrome P450 (CYP) enzymes involved in the metabolism of these compounds. Findings revealed that CYP3A4 plays a major role in their metabolism, which has implications for drug-drug interactions in users .

Pharmacological Evaluation

Another study explored the pharmacological properties of related compounds and their effects on biological systems. The results indicated that structural modifications could lead to enhanced potency or altered metabolic pathways . Such findings underscore the importance of understanding the biological activity of this compound in developing safer and more effective therapeutic agents.

Comparative Analysis

The following table summarizes some compounds structurally related to this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-MethylcyclopropylmethanamineContains a methyl group on cyclopropaneLess sterically hindered
2-Methyl-2-(methylamino)propaneBranched structure with amino groupMore flexible chain
(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanoneIncorporates an indole moietyPotentially different biological activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride, and how can purity be maximized?

  • Methodological Answer : The synthesis involves cyclopropane ring formation followed by amine functionalization. Key steps include:

  • Cyclopropanation of pre-substituted alkenes using transition-metal catalysts (e.g., rhodium) to achieve stereochemical control.
  • Protection/deprotection strategies for the amine group to avoid side reactions.
  • Final hydrochlorination under anhydrous conditions to prevent hydrolysis .
  • Purity optimization requires recrystallization from ethanol/water mixtures and characterization via NMR (e.g., cyclopropane proton signals at δ 1.0–1.5 ppm) and HPLC (≥98% purity threshold) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign cyclopropane methyl groups (δ ~1.2–1.4 ppm) and amine hydrochloride protons (broad singlet at δ ~8–9 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 174.1) and fragmentation patterns indicative of cyclopropane cleavage .
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity and detect impurities (<2%) .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation experiments at pH 1–13 (HCl/NaOH buffers) and temperatures (25–60°C). Monitor via:
  • Kinetic Analysis : HPLC tracking of degradation products (e.g., cyclopropane ring-opening at pH >10).
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (~150°C).
  • Recommendations : Store at 2–8°C in inert atmospheres to minimize amine oxidation .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare assay conditions (e.g., receptor binding assays vs. cellular uptake studies).
  • Structural Confirmation : Use X-ray crystallography or 2D NMR (COSY, HSQC) to verify stereochemistry, as cyclopropane geometry impacts bioactivity .
  • Batch Analysis : Test multiple synthetic batches for impurity profiles (e.g., residual solvents or isomers) using GC-MS .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock to model cyclopropane’s steric effects on target binding (e.g., amine transporters).
  • Molecular Dynamics (MD) : Simulate stability of the hydrochloride salt in aqueous environments (e.g., solvation free energy calculations).
  • QSAR : Correlate cyclopropane substituent patterns (methyl groups) with activity data from analogs .

Q. What strategies identify and quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • LC-HRMS : Detect impurities at ppm levels (e.g., methyl-substituted byproducts).
  • Reference Standards : Use EP/Pharmaceutical-grade impurity standards (e.g., methylcyclopropane derivatives) for calibration .
  • Sample Preparation : Solid-phase extraction (SPE) to isolate impurities prior to analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.